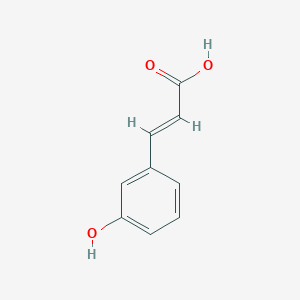

3-ヒドロキシケイ皮酸

概要

説明

m-クマリン酸は、メタ-クマリン酸または3-ヒドロキシ桂皮酸としても知られており、桂皮酸のヒドロキシ誘導体であるヒドロキシ桂皮酸です。これは、クマリン酸の3つの異性体の1つであり、フェニル基上のヒドロキシ置換の位置によって区別されます。 m-クマリン酸は、酢などのさまざまな天然源に見られます .

科学的研究の応用

m-Coumaric acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: m-Coumaric acid is studied for its role in plant metabolism and its effects on plant growth and development.

Medicine: Research has shown that m-Coumaric acid possesses antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for therapeutic applications.

Industry: It is used in the food and cosmetic industries for its preservative and antioxidant properties

作用機序

m-クマリン酸の作用機序は、さまざまな分子標的と経路との相互作用を伴います。それは、主にその抗酸化活性を通じてその効果を発揮し、フリーラジカルをスカベンジし、酸化ストレスを軽減します。 さらに、m-クマリン酸は炎症性経路を調節し、特定の微生物の増殖を阻害することができます .

類似化合物の比較

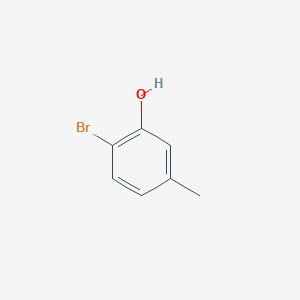

m-クマリン酸は、o-クマリン酸やp-クマリン酸などの他のヒドロキシ桂皮酸と類似しています。これらの化合物は、フェニル環上のヒドロキシ基の位置が異なります。3つの異性体はすべて類似の化学的特性を共有していますが、m-クマリン酸は、特定の生物活性と用途において独自です。 その他の類似した化合物には、カフェイン酸、フェルラ酸、シナピン酸などがあり、これらはすべてヒドロキシ桂皮酸ファミリーに属し、さまざまな有益な特性を示します .

生化学分析

Biochemical Properties

3-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants . The enzymes it interacts with include phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid, a precursor to 3-Hydroxycinnamic acid .

Cellular Effects

The effects of 3-Hydroxycinnamic acid on various types of cells and cellular processes are diverse. It has been reported to have antioxidant properties, which can influence cell function by protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, 3-Hydroxycinnamic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby affecting skin pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxycinnamic acid can change over time. It is known to be stable under normal conditions, but can degrade when exposed to certain conditions

Dosage Effects in Animal Models

The effects of 3-Hydroxycinnamic acid can vary with different dosages in animal models. While low doses may have beneficial effects, such as antioxidant activity, high doses could potentially have toxic or adverse effects

Metabolic Pathways

3-Hydroxycinnamic acid is involved in several metabolic pathways. It is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of flavonoids . It interacts with enzymes such as PAL and can affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

m-クマリン酸は、いくつかの方法で合成できます。一般的な方法の1つは、桂皮酸のヒドロキシル化です。 このプロセスには、通常、フェニル環へのヒドロキシ基の正しい配置を保証するために、特定の触媒と反応条件が必要です .

工業生産方法

m-クマリン酸の工業生産は、通常、自然に発生する植物源からの抽出を伴います。 超音波処理支援抽出やメチルtert-ブチルエーテル(MTBE)濃縮などの高度な抽出技術が採用され、化合物の収率と純度が向上します .

化学反応の分析

反応の種類

m-クマリン酸は、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、m-クマリン酸をさまざまな酸化された生成物に変換できます。

還元: 還元反応は、側鎖の二重結合を変更できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒が含まれます。 これらの反応の条件は、通常、目的の変換を保証するために、制御された温度とpHレベルを伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生じることができ、一方、還元はm-クマリン酸の飽和誘導体を生じることができます .

科学研究アプリケーション

m-クマリン酸は、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: m-クマリン酸は、植物代謝における役割と、植物の成長と発達への影響について研究されています。

医学: 研究により、m-クマリン酸は抗酸化、抗炎症、抗菌特性を持っていることが示されており、治療用途の可能性のある候補となっています。

類似化合物との比較

m-Coumaric acid is similar to other hydroxycinnamic acids, such as o-coumaric acid and p-coumaric acid. These compounds differ in the position of the hydroxy group on the phenyl ring. While all three isomers share similar chemical properties, m-Coumaric acid is unique in its specific biological activities and applications. Other similar compounds include caffeic acid, ferulic acid, and sinapic acid, which also belong to the hydroxycinnamic acid family and exhibit various beneficial properties .

特性

IUPAC Name |

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336224 | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14755-02-3, 588-30-7 | |

| Record name | trans-3-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamic acid, m-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-m-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | m-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hydroxycinnamic acid?

A1: The molecular formula of 3-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.

Q2: How does the position of the hydroxyl group on the cinnamic acid ring affect its activity?

A2: Research indicates that the position of the hydroxyl group significantly influences the activity of hydroxycinnamic acid derivatives. [, , ] For example, compounds with an ortho-dihydroxyl group, like caffeic acid (3,4-dihydroxycinnamic acid), exhibit higher antioxidant and antiproliferative activities compared to those with meta- or para-hydroxyl groups. [] This difference is attributed to the ability of ortho-dihydroxyl compounds to chelate metal ions, facilitating electron transfer and reactive oxygen species (ROS) generation. [] In the context of cellular uptake via monocarboxylic acid transporters (MCTs), meta- and para-hydroxylation of benzoic acid decreased uptake more significantly than ortho-hydroxylation. []

Q3: How does 3-hydroxycinnamic acid compare to its structural isomer, 4-hydroxycinnamic acid, in terms of physicochemical properties and biological activity?

A3: While both isomers share the same molecular formula, their properties and activities differ. Poly(3-hydroxycinnamic acid) (P3HCA) exhibits higher solubility in organic solvents compared to poly(4-hydroxycinnamic acid) (P4HCA). [] Regarding crystallinity, P4HCA shows higher crystallinity due to the para-hydroxyl group, while P3HCA exhibits lower crystallinity. [] In terms of cell adhesion, poly(3,4-dihydroxycinnamic acid) (PDHCA) shows the highest cell adhesion, followed by P3HCA, then P4HCA. [] These differences highlight the impact of hydroxyl group positioning on polymer properties and biological interactions.

Q4: What is the effect of 3-hydroxycinnamic acid on amyloid-beta (Aβ) aggregation?

A4: Studies show that 3-hydroxycinnamic acid and its structural analogs, including 3,4-dihydroxycinnamic acid and 3,4,5-trihydroxycinnamic acid, inhibit Aβ40 fibrillogenesis and mitigate Aβ40-induced cytotoxicity. [] This inhibitory activity is linked to the number of phenolic hydroxyl groups, with 3,4,5-trihydroxycinnamic acid being the most potent inhibitor among those tested. [] Molecular docking simulations suggest that these compounds primarily interact with Aβ40 through hydrogen bonding. [] These findings suggest that 3-hydroxycinnamic acid and its analogs have potential as therapeutic agents for Alzheimer's disease.

Q5: What is the role of 3-hydroxycinnamic acid in plant stress response?

A5: Research on Rhododendron chrysanthum demonstrates that 3-hydroxycinnamic acid levels increase in response to UV-B stress. [] This increase is part of a broader change in phenolic acid accumulation, which is influenced by abscisic acid (ABA). [] Externally applied ABA enhanced the plant's tolerance to UV-B radiation and further increased the accumulation of 3-hydroxycinnamic acid and other phenolic acids. [] This suggests that 3-hydroxycinnamic acid plays a role in the plant's defense mechanism against UV-B radiation, possibly through its antioxidant properties.

Q6: How is 3-hydroxycinnamic acid metabolized in the human body?

A6: Studies in human microbiota-associated (HMA) rats have shown that gut bacteria play a significant role in the metabolism of 3-hydroxycinnamic acid. [] HMA rats exhibited increased excretion of 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzoic acid compared to germ-free rats, suggesting that these are key metabolites of 3-hydroxycinnamic acid produced by gut bacteria. [] This microbial metabolism is further supported by in vitro studies where human fecal slurries efficiently degraded 3-hydroxycinnamic acid. []

Q7: What are the potential applications of polymers containing 3-hydroxycinnamic acid?

A7: Polymers incorporating 3-hydroxycinnamic acid, such as poly(3-hydroxycinnamic acid) (P3HCA), have shown promise in various applications. Due to their photoreactive properties, these polymers can undergo photoexpansion upon UV irradiation, enabling their use in photomechanical devices. [] Moreover, their biocompatibility and controllable cell adhesion properties make them suitable for biomedical applications such as tissue engineering scaffolds. [] Additionally, the incorporation of 3-hydroxycinnamic acid into poly(vinyl benzoxazine) has resulted in an intrinsically green flame-retardant polymer. []

Q8: What analytical techniques are used to identify and quantify 3-hydroxycinnamic acid and its derivatives in various matrices?

A8: Several analytical techniques are employed to study 3-hydroxycinnamic acid and its derivatives. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (HPLC-DAD) is commonly used for the identification and quantification of phenolic compounds, including 3-hydroxycinnamic acid, in plant extracts and food products. [, , , ] For more comprehensive analysis, HPLC can be combined with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) to provide accurate identification and quantification of these compounds and their metabolites in biological samples. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)